

# A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Bromophenethyl Alcohol Isomers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3-Bromophenethyl alcohol*

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[City, State] – [Date] – A detailed comparative analysis of the spectroscopic properties of 2-, 3-, and 4-Bromophenethyl alcohol is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive summary of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data for these three isomers, highlighting the key differences that arise from the positional variation of the bromine atom on the aromatic ring. The data is intended to aid in the unequivocal identification and differentiation of these closely related compounds.

The ortho (2-), meta (3-), and para (4-) isomers of bromophenethyl alcohol, while structurally similar, exhibit distinct spectroscopic signatures. These differences are primarily due to the influence of the bromine atom's electron-withdrawing inductive effect and its position relative to the ethyl alcohol substituent, which alters the electronic environment of the protons and carbon atoms throughout the molecules.

## Spectroscopic Data Summary

The key spectroscopic data for the three isomers are summarized in the tables below, providing a clear and objective comparison for researchers.

### $^1\text{H}$ NMR Spectral Data ( $\text{CDCl}_3$ )

Compound	Ar-H (ppm)	-CH <sub>2</sub> - (Ar-CH <sub>2</sub> ) (ppm)	-CH <sub>2</sub> - (CH <sub>2</sub> -OH) (ppm)	-OH (ppm)
2-Bromophenethyl alcohol	~7.1-7.6 (m)	~3.0 (t)	~3.9 (t)	Variable
3-Bromophenethyl alcohol	~7.1-7.4 (m)	~2.8 (t)	~3.8 (t)	Variable
4-Bromophenethyl alcohol	~7.1-7.4 (d, d)	~2.8 (t)	~3.8 (t)	Variable

Note: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). The chemical shift of the hydroxyl (-OH) proton is variable and depends on concentration and solvent.

### <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Compound	C-Br (ppm)	Aromatic C (ppm)	Ar-CH <sub>2</sub> (ppm)	CH <sub>2</sub> -OH (ppm)
2-Bromophenethyl alcohol	~124.5	~127.5, 128.0, 131.5, 133.0, 138.0	~40.0	~62.5
3-Bromophenethyl alcohol	~122.6	~127.0, 129.5, 130.1, 131.5, 141.0	~38.5	~63.0
4-Bromophenethyl alcohol	~120.0	~128.5, 131.5, 138.0	~38.0	~63.5

### Infrared (IR) Spectral Data

Compound	O-H Stretch (cm <sup>-1</sup> )	C-H (sp <sup>2</sup> ) Stretch (cm <sup>-1</sup> )	C-H (sp <sup>3</sup> ) Stretch (cm <sup>-1</sup> )	C=C Stretch (cm <sup>-1</sup> )	C-O Stretch (cm <sup>-1</sup> )	C-Br Stretch (cm <sup>-1</sup> )
2-Bromophenethyl alcohol	~3350 (broad)	~3060	~2850-2950	~1470, 1570	~1050	~750
3-Bromophenethyl alcohol	~3340 (broad)	~3050	~2860-2930	~1475, 1570	~1045	~780
4-Bromophenethyl alcohol	~3330 (broad)	~3020	~2870-2940	~1490, 1590	~1010	~820

## Mass Spectrometry (MS) Data

Compound	Molecular Ion (M <sup>+</sup> ) [m/z]	Base Peak [m/z]	Key Fragment Ions [m/z]
2-Bromophenethyl alcohol	200/202	121	182/184 ([M-H <sub>2</sub> O] <sup>+</sup> ), 91 ([C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> )
3-Bromophenethyl alcohol	200/202	121	182/184 ([M-H <sub>2</sub> O] <sup>+</sup> ), 91 ([C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> )
4-Bromophenethyl alcohol	200/202	169/171	182/184 ([M-H <sub>2</sub> O] <sup>+</sup> ), 121, 91 ([C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> )

Note: The presence of bromine results in characteristic isotopic patterns (M<sup>+</sup> and M+2 peaks of approximately equal intensity).

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of the bromophenethyl alcohol isomer was dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.
- $^{13}\text{C}$  NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients. Proton decoupling was applied during acquisition.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small drop of the neat liquid sample was placed directly onto the ATR crystal.
- Data Acquisition: Spectra were recorded in the range of 4000-600  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement. 32 scans were co-added to improve the signal-to-noise ratio.

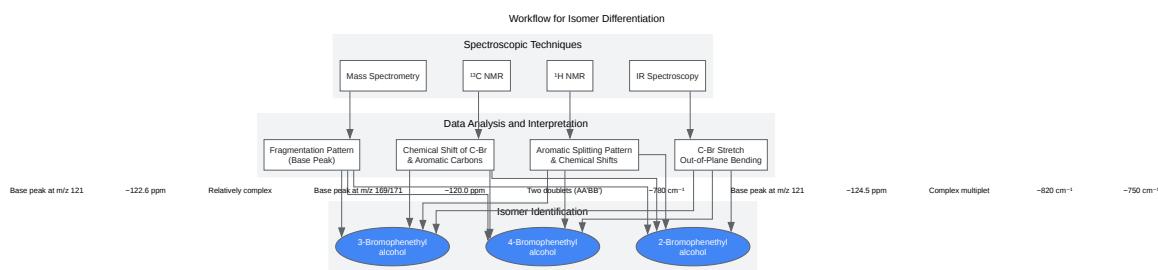
## Mass Spectrometry (MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Introduction: A dilute solution of the analyte in dichloromethane was injected into the GC.
- GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25  $\mu\text{m}$  film thickness was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min.

- MS Conditions: The ion source temperature was maintained at 230°C and the electron energy was 70 eV. Mass spectra were scanned over a mass range of m/z 40-400.

## Visualization of the Comparative Workflow

The logical workflow for differentiating the three isomers based on their spectroscopic data is illustrated below.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)